Cas no 924398-14-1 (2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide)

2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a synthetic organic compound featuring a quinoline core substituted with a chloro group at the 2-position and a carboxamide linkage to a 2-(4-sulfamoylphenyl)ethyl moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development, owing to the sulfonamide and quinoline pharmacophores, which are known for their bioactivity. The compound’s distinct functional groups may confer selectivity and binding affinity in targeting specific biological pathways. Its well-defined molecular architecture allows for further derivatization, making it a versatile candidate for exploratory research in therapeutic applications, such as enzyme inhibition or receptor modulation.
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide structure
924398-14-1 structure
商品名:2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
CAS番号:924398-14-1
MF:C18H16ClN3O3S
メガワット:389.855941772461
CID:5681216
PubChem ID:16382649

2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-26597326
    • 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
    • 924398-14-1
    • AKOS034404481
    • Z49520234
    • インチ: 1S/C18H16ClN3O3S/c19-17-11-15(14-3-1-2-4-16(14)22-17)18(23)21-10-9-12-5-7-13(8-6-12)26(20,24)25/h1-8,11H,9-10H2,(H,21,23)(H2,20,24,25)
    • InChIKey: JKCIWKFKCXNSJQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C(NCCC2C=CC(=CC=2)S(N)(=O)=O)=O)=C2C=CC=CC2=N1

計算された属性

  • せいみつぶんしりょう: 389.0600902g/mol
  • どういたいしつりょう: 389.0600902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 587
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26597326-5g
924398-14-1 90%
5g
$2028.0 2023-09-13
Enamine
EN300-26597326-0.25g
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
924398-14-1 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26597326-1g
924398-14-1 90%
1g
$699.0 2023-09-13
Enamine
EN300-26597326-0.1g
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
924398-14-1 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26597326-5.0g
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
924398-14-1 95.0%
5.0g
$2028.0 2025-03-20
Enamine
EN300-26597326-2.5g
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
924398-14-1 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26597326-0.05g
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
924398-14-1 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26597326-0.5g
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
924398-14-1 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26597326-10g
924398-14-1 90%
10g
$3007.0 2023-09-13
Enamine
EN300-26597326-10.0g
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
924398-14-1 95.0%
10.0g
$3007.0 2025-03-20

2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide 関連文献

2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamideに関する追加情報

Comprehensive Overview of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide (CAS No. 924398-14-1)

2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide (CAS No. 924398-14-1) is a specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique sulfonamide and chloroquinoline moieties, has garnered attention for its structural versatility and potential applications in drug discovery. Researchers are increasingly exploring its role in modulating enzymatic activity and targeting specific biological pathways, making it a subject of interest in modern medicinal chemistry.

The molecular structure of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide combines a chlorinated quinoline core with a sulfamoylphenyl ethyl side chain, offering distinct electronic and steric properties. This configuration enables interactions with various biological targets, particularly those involved in inflammation and metabolic regulation. Recent studies highlight its potential as a scaffold for developing selective inhibitors, aligning with the growing demand for precision therapeutics in conditions like diabetes and autoimmune disorders.

In the context of current research trends, CAS No. 924398-14-1 is frequently discussed alongside small-molecule drug development and structure-activity relationship (SAR) optimization. Its sulfonamide group is particularly noteworthy, as this functional group is prevalent in FDA-approved drugs, including diuretics and antimicrobial agents. This connection positions the compound as a valuable candidate for lead compound refinement in academic and industrial settings.

From a synthetic chemistry perspective, the preparation of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves multi-step organic transformations, including amide coupling and sulfonylation reactions. These processes are critical for ensuring high purity and yield, which are essential for reliable biological testing. The compound's stability under physiological conditions further enhances its suitability for in vitro and in vivo studies, addressing a key requirement in preclinical research.

The pharmacological profile of this compound is under active investigation, with preliminary data suggesting interactions with kinase enzymes and G-protein-coupled receptors (GPCRs). Such targets are central to contemporary drug discovery efforts, particularly in oncology and neurology. Researchers are also examining its potential as a fluorescence probe due to the inherent photophysical properties of the quinoline scaffold, expanding its utility beyond therapeutic applications.

Quality control and analytical characterization of CAS No. 924398-14-1 typically employ advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure batch-to-batch consistency, a critical factor in reproducible research outcomes. The compound's solubility in common organic solvents like dimethyl sulfoxide (DMSO) and methanol further facilitates its use in high-throughput screening assays.

In summary, 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide represents a promising chemical entity with multifaceted applications in drug discovery and biochemical research. Its structural features align with current trends in targeted therapy development and molecular imaging, making it a compound of enduring scientific interest. Ongoing studies continue to uncover new dimensions of its biological activity, reinforcing its relevance in the evolving landscape of biomedical research.

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